1,8-Diiodooctane
Overview
Description
1,8-Diiodooctane, also known as diiodooctane, is an organic compound that is composed of eight carbon atoms, two iodine atoms, and fourteen hydrogen atoms. It is a colorless, volatile, and flammable liquid that has a strong smell. It is used in a variety of industries, including pharmaceuticals, cosmetics, and electronics. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Application in Polymer Solar Cells
- Scientific Field : Material Science, specifically in the development of Polymer Solar Cells .
- Summary of the Application : 1,8-Diiodooctane (DIO) is used as a processing additive to improve the morphology and efficiency of bulk heterojunction solar cells based on the regioregular poly (3-hexylthiophene) .
- Methods of Application : By regulating the content of DIO (V/V: 1%, 3%, 5%) as a processing additive, the morphology of the active layer can be greatly improved . With C60 as the hole blocking layer, the dark current density of the device can be reduced by about an order of magnitude .
- Results or Outcomes : When employing 3% DIO (V/V) in the active layer processing, the photodetectors present the best performance, and the detectivity of the device is 1.52×10^12 Jones at 540 nm under a bias of −0.1 V .
Application in Organic Solar Cells
- Scientific Field : Material Science, specifically in the development of Organic Solar Cells .
- Summary of the Application : DIO is one of the most commonly used solvent additives to enhance the performance of Organic Solar Cells (OSCs) .
- Methods of Application : The introduction of solvent additives like DIO is one of the most common approaches for enhancing the power conversion efficiency of OSCs .
Application in Morphology Evolution of Organic Solar Cells
- Scientific Field : Material Science, specifically in the development and understanding of Organic Solar Cells .
- Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the positive and negative effects on the device performance and morphology evolution of organic solar cells .
- Methods of Application : An in situ grazing incidence wide-angle X-ray scattering (GIWAXS) technique was developed to investigate the additive effects of DIO on the performance and morphology evolution of the PTB7-Th/PC 71 BM device .
- Results or Outcomes : The results revealed that the crystal size increased with the volume ratio of DIO, and a drastic evolution of lattice space and crystal coherence length was observed during thermal annealing .
Application in UV-Stability of Organic Solar Cells
- Scientific Field : Material Science, specifically in the development and understanding of Organic Solar Cells .
- Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the effect of UV-light on the stability of benzodithiophene-co-thienothiophene polymers .
- Methods of Application : The relationship between the polymer chemical structure and the UV-stability of the cells is explored, and the effect of additives on their UV-stability .
- Results or Outcomes : 1,8-Diiodooctane acts as a photo-acid and leads to accelerated degradation of the solar cells .
Application in Bulk Heterojunction Photodetectors
- Scientific Field : Material Science, specifically in the development of Bulk Heterojunction Photodetectors .
- Summary of the Application : 1,8-Diiodooctane (DIO) is used to improve the performance of P3HT:PC61BM Bulk Heterojunction Photodetectors .
- Methods of Application : By regulating the content of DIO (V/V: 1%, 3%, 5%) as a processing additive, the morphology of the active layer can be greatly improved . With C60 as the hole blocking layer, the dark current density of the device can be reduced by about an order of magnitude .
- Results or Outcomes : When employing 3% DIO (V/V) in the active layer processing, the photodetectors present the best performance, and the detectivity of the device is 1.52×10^12 Jones at 540 nm under a bias of −0.1 V .
Application in Photoinduced Degradation of Organic Photovoltaics
- Scientific Field : Material Science, specifically in the study of Photoinduced Degradation of Organic Photovoltaics .
- Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the photoinduced degradation in organic photovoltaics .
- Methods of Application : The study involves quantifying the amount of residual DIO in bulk heterojunction (BHJ) layers, finding that after a typical thermal evaporator high vacuum cycle DIO is still easily observed .
- Results or Outcomes : Devices processed with DIO rapidly degrade under illumination, even if they had undergone sequential heating and vacuum steps to remove the DIO impurity .
properties
IUPAC Name |
1,8-diiodooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDTZHQLABJVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCI)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067020 | |
Record name | Octane, 1,8-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diiodooctane | |
CAS RN |
24772-63-2 | |
Record name | 1,8-Diiodooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24772-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 1,8-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1,8-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1,8-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-diiodooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.